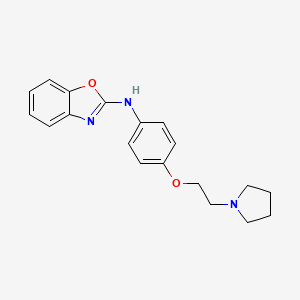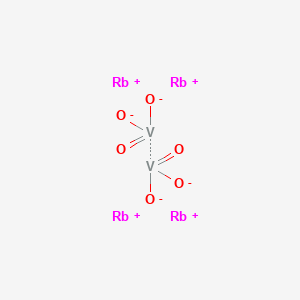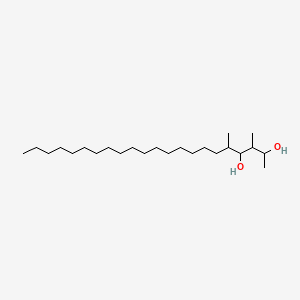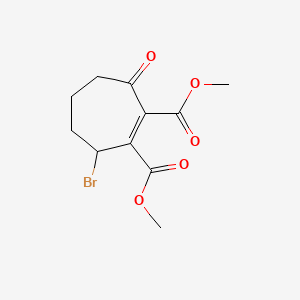
(S)-(4-chlorophenyl)-phenylmethanamine;(2R,3R)-2,3-dihydroxybutanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(4-Chlorophenyl)-1-phenylmethylamine is a chiral amine compound known for its significant role in medicinal chemistry. This compound is characterized by the presence of a chiral center, which imparts specific stereochemical properties to the molecule. It is often used as an intermediate in the synthesis of various pharmaceuticals and has been studied for its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Chlorophenyl)-1-phenylmethylamine typically involves the reduction of the corresponding ketone or imine precursor. One common method is the asymmetric reduction of 4-chlorophenylacetone using chiral catalysts or reagents to achieve the desired enantiomeric purity. The reaction conditions often include the use of hydrogen gas and a chiral catalyst such as a chiral rhodium or ruthenium complex.
Industrial Production Methods
In an industrial setting, the production of ®-1-(4-Chlorophenyl)-1-phenylmethylamine may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and enantiomeric excess, utilizing advanced catalytic systems and continuous flow reactors to ensure consistent product quality.
化学反応の分析
Types of Reactions
®-1-(4-Chlorophenyl)-1-phenylmethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or imine.
Reduction: Reduction reactions can further modify the compound to produce different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted amines, ketones, and imines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry
In chemistry, ®-1-(4-Chlorophenyl)-1-phenylmethylamine is used as a chiral building block for the synthesis of complex molecules. Its chiral nature makes it valuable in the development of enantioselective catalysts and ligands.
Biology
The compound has been studied for its potential biological activities, including its role as an intermediate in the synthesis of biologically active molecules. It is also used in the development of chiral drugs and agrochemicals.
Medicine
In medicinal chemistry, ®-1-(4-Chlorophenyl)-1-phenylmethylamine is a key intermediate in the synthesis of antihistamines and other therapeutic agents. Its chiral properties are crucial for the development of drugs with specific enantiomeric forms that exhibit desired pharmacological effects.
Industry
Industrially, the compound is used in the production of various fine chemicals and pharmaceuticals. Its applications extend to the manufacture of specialty chemicals and advanced materials.
作用機序
The mechanism of action of ®-1-(4-Chlorophenyl)-1-phenylmethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center allows it to bind selectively to these targets, modulating their activity and leading to the desired therapeutic effects. For example, in the case of antihistamines, the compound acts as an inverse agonist at histamine H1 receptors, reducing histamine-mediated allergic responses .
類似化合物との比較
Similar Compounds
Levocetirizine: A second-generation antihistamine with a similar chiral structure.
Cetirizine: The racemic mixture of levocetirizine, used for treating allergic conditions.
Diphenhydramine: An older antihistamine with a different chemical structure but similar therapeutic use.
Uniqueness
®-1-(4-Chlorophenyl)-1-phenylmethylamine is unique due to its specific chiral configuration, which imparts distinct pharmacological properties. Its ability to selectively interact with molecular targets makes it a valuable compound in the development of enantioselective drugs and catalysts.
特性
分子式 |
C17H18ClNO6 |
|---|---|
分子量 |
367.8 g/mol |
IUPAC名 |
(S)-(4-chlorophenyl)-phenylmethanamine;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C13H12ClN.C4H6O6/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10;5-1(3(7)8)2(6)4(9)10/h1-9,13H,15H2;1-2,5-6H,(H,7,8)(H,9,10)/t13-;1-,2-/m01/s1 |
InChIキー |
RLQMUEBVBXLJAW-TZXXFBNGSA-N |
異性体SMILES |
C1=CC=C(C=C1)[C@@H](C2=CC=C(C=C2)Cl)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N.C(C(C(=O)O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


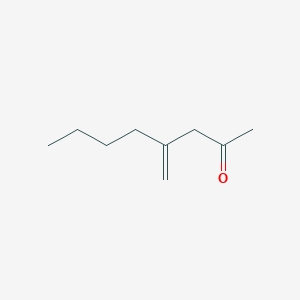
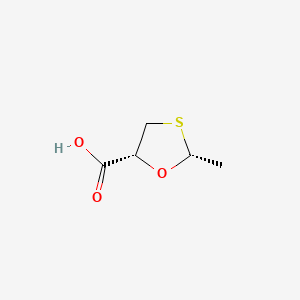

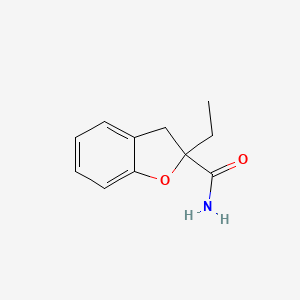
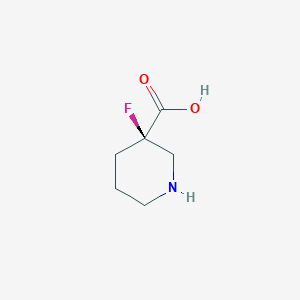
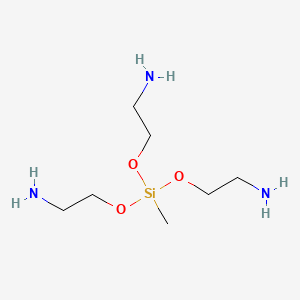


![1-Fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene](/img/structure/B13815844.png)
